molecular formula C8H13N3O B6253341 N,N-diethyl-1H-imidazole-1-carboxamide CAS No. 61985-24-8

N,N-diethyl-1H-imidazole-1-carboxamide

Cat. No.: B6253341
CAS No.: 61985-24-8
M. Wt: 167.21 g/mol
InChI Key: VQCFHSYRTHOEFO-UHFFFAOYSA-N
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Description

N,N-diethyl-1H-imidazole-1-carboxamide is a chemical compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1H-imidazole-1-carboxamide typically involves the reaction of imidazole with diethylamine and a carboxylating agent. One common method is the reaction of imidazole with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

N,N-diethyl-1H-imidazole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N,N-diethyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1H-imidazole-1-carboxamide
  • N,N-dimethyl-1H-imidazole-1-carboxamide
  • 1H-imidazole-1-carboxamide

Uniqueness

N,N-diethyl-1H-imidazole-1-carboxamide is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other imidazole derivatives may not be as effective.

Properties

CAS No.

61985-24-8

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N,N-diethylimidazole-1-carboxamide

InChI

InChI=1S/C8H13N3O/c1-3-10(4-2)8(12)11-6-5-9-7-11/h5-7H,3-4H2,1-2H3

InChI Key

VQCFHSYRTHOEFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C=CN=C1

Purity

95

Origin of Product

United States

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